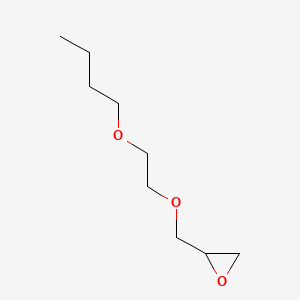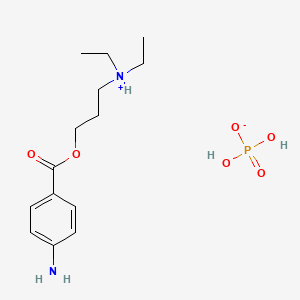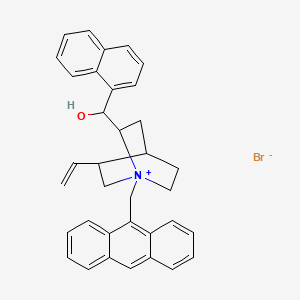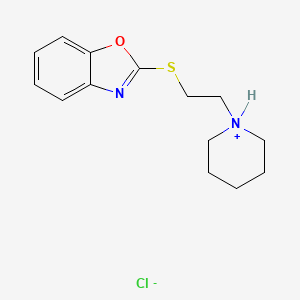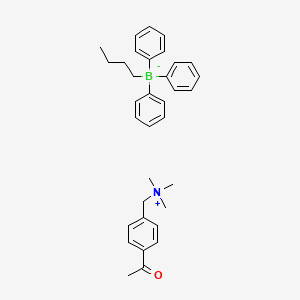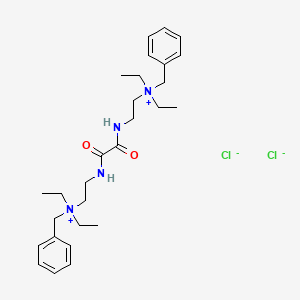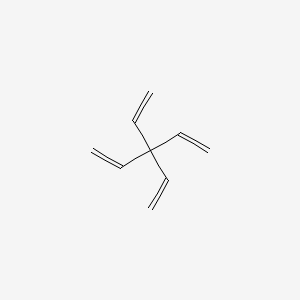
Tetravinylmethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetravinylmethane is an organic compound with the formula C₉H₁₂. It consists of four vinyl groups bonded to a central carbon atom.
Preparation Methods
Tetravinylmethane can be synthesized through several different routes. One common method involves the reaction of penta-2,4-dienyl (dipropyl)borane with suitable reagents . The reaction conditions typically require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained. Industrial production methods may involve scaling up these laboratory techniques to produce larger quantities of the compound efficiently .
Chemical Reactions Analysis
Tetravinylmethane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution include halogens and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Tetravinylmethane has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects on living organisms.
Medicine: It is investigated for its potential use in drug development and delivery systems.
Industry: It is used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism by which tetravinylmethane exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to various chemical and biological outcomes, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Tetravinylmethane can be compared with other similar compounds, such as:
- Neopentane
- Tetraethylmethane
- Tetraethynylmethane
- Tetra-tert-butylmethane
- Tetracyclopropylmethane
- Tetraphenylmethane
- Tetrakis(trimethylsilyl)methane
This compound’s unique structure, with four vinyl groups bonded to a central carbon atom, distinguishes it from these other compounds .
Properties
CAS No. |
20685-34-1 |
|---|---|
Molecular Formula |
C9H12 |
Molecular Weight |
120.19 g/mol |
IUPAC Name |
3,3-bis(ethenyl)penta-1,4-diene |
InChI |
InChI=1S/C9H12/c1-5-9(6-2,7-3)8-4/h5-8H,1-4H2 |
InChI Key |
QOYZWSPUVHSVFK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C=C)(C=C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(2-diethylaminoethyloxy)phenyl]-2-[2-(4-methoxybenzoyl)phenoxy]acetamide](/img/structure/B13736230.png)
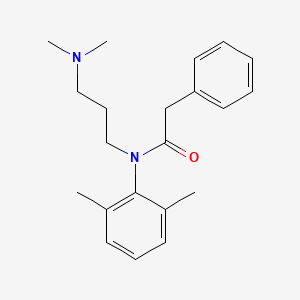
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]propanoic acid](/img/structure/B13736252.png)
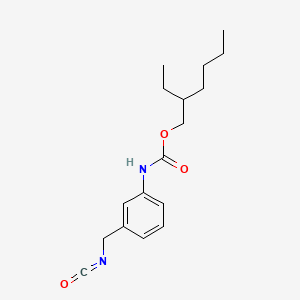

![2-[4-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-2,3-diphenylbenzoyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13736289.png)

